molecular formula C6H2Br2O2 B050551 2,6-Dibromo-p-benzoquinone CAS No. 19643-45-9

2,6-Dibromo-p-benzoquinone

Cat. No. B050551
CAS RN: 19643-45-9
M. Wt: 265.89 g/mol
InChI Key: FGHCYIPZQUMLRQ-UHFFFAOYSA-N
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Description

2,6-Dibromo-p-benzoquinone is a halogenated derivative of p-benzoquinone, a class of organic compounds known for their electron-accepting properties and involvement in bioenergetic transport and oxidative phosphorylation processes. Benzoquinones are found across higher plants, fungi, bacteria, and the animal kingdom, demonstrating potent antioxidant, anti-inflammatory, and anticancer activities (Dandawate et al., 2010).

Synthesis Analysis

The synthesis of 2,6-Dibromo-p-benzoquinone and related compounds often involves straightforward chemical procedures that can be easily manipulated for research and development of potentially useful drug molecules. While specific synthesis routes for 2,6-Dibromo-p-benzoquinone are not detailed here, benzoquinones, in general, are accessible through various synthetic protocols that emphasize the ease of their chemical modification for medicinal and other applications (Dandawate et al., 2010).

Scientific Research Applications

  • Characterization in Drinking Water Disinfection :

    • Zhao et al. (2010) reported the characterization of 2,6-Dibromo-p-benzoquinone and other haloquinones as new disinfection byproducts in drinking water. They developed a technique using electrospray ionization tandem mass spectrometry for detecting these compounds, which are suspected bladder carcinogens likely produced during water disinfection treatments (Zhao et al., 2010).
  • Interactions with Biomolecules :

    • Anichina et al. (2010) found that 2,6-Dibromo-p-benzoquinone exhibits much stronger binding to single- and double-stranded oligodeoxynucleotides compared to chlorobenzoquinones. This binding affinity is similar to that of ethidium bromide, a known intercalator and carcinogen. The study revealed the potential of 2,6-Dibromo-p-benzoquinone to bind with biomolecules through partial intercalation and hydrogen bonding (Anichina et al., 2010).
  • Occurrence in Swimming Pool Waters :

    • Wang et al. (2013) identified 2,6-Dibromo-p-benzoquinone in swimming pool waters and investigated its formation from personal care products. Their study highlights the presence and formation mechanisms of various halobenzoquinones, including 2,6-Dibromo-p-benzoquinone, in swimming pools, suggesting that personal care products can serve as precursors for these compounds (Wang et al., 2013).
  • Formation during Drinking Water Disinfection :

    • Zhao et al. (2012) studied the occurrence and formation of chloro- and bromo-benzoquinones, including 2,6-Dibromo-p-benzoquinone, during drinking water disinfection. The study revealed the concentrations of these compounds in various water treatment plants and explored their stability towards hydrolysis in different conditions (Zhao et al., 2012).
  • Detection and Analysis Techniques :

    • Yu et al. (2019) developed a method for determining dihalobenzoquinones, including 2,6-Dibromo-p-benzoquinone, in water using gas chromatography coupled with an electronic capture detector. This method provides a low-cost and rapid means of detecting these compounds in water samples (Yu et al., 2019).

Future Directions

The detection and characterization of 2,6-Dibromo-p-benzoquinone and similar compounds are important for understanding their occurrence, formation pathways, toxicity, and control, especially in the context of water treatment . Future research could focus on these areas, as well as on developing more effective methods for the synthesis and analysis of these compounds.

properties

IUPAC Name

2,6-dibromocyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHCYIPZQUMLRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CC1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173313
Record name 2,6-Dibromobenzoquinone
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Molecular Weight

265.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-p-benzoquinone

CAS RN

19643-45-9
Record name 2,6-Dibromo-1,4-benzoquinone
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Record name 2,6-Dibromobenzoquinone
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Record name 19643-45-9
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Record name 2,6-Dibromobenzoquinone
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Record name 2,6-dibromo-p-benzoquinone
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Record name 2,6-DIBROMOBENZOQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
HH Hodgson, J Nixon - Journal of the Chemical Society (Resumed), 1930 - pubs.rsc.org
… In an attempt to repeat their reaction with 4-fluoro-2 : 6-dibromoanisole, the product obtained was 2 : 6-dibromo-p-benzoquinone and consequently it appeared of interest to submit each …
Number of citations: 0 pubs.rsc.org
HH Hodgson, J Nixon - Journal of the Chemical Society (Resumed), 1930 - pubs.rsc.org
… 1085) has established that 4-fluoro-2 : 6-dibromo-phenol and -anisole each react with cold fuming nitric acid to give 2 : 6-dibromo-p-benzoquinone, and a theoretical explanation based …
Number of citations: 0 pubs.rsc.org
PR Tentscher, BI Escher, R Schlichting, M König… - Water Research, 2021 - Elsevier
Substituted para-benzoquinones and hydroquinones are ubiquitous transformation products that arise during oxidative water treatment of phenolic precursors, for example through …
Number of citations: 12 www.sciencedirect.com
SK Han, RH Sik, AG Motten… - Photochemistry and …, 2009 - Wiley Online Library
The brominated flame retardant 3,3′,5,5′‐tetrabromobisphenol A (TBBPA) may accumulate in the environment, including surface waters, and degrade there to potentially toxic …
Number of citations: 45 onlinelibrary.wiley.com
WF Van Gils - Analyst, 1970 - pubs.rsc.org
Propoxur, also known as undeen or arprocarb, contains the active ingredient 2-isopropoxyphenyl-N-methylcarbamate. Alkaline hydrolysis yields 2-isopropoxyphenol, which couples …
Number of citations: 9 pubs.rsc.org
E Procházka, BI Escher, MJ Plewa… - Chemical research in …, 2015 - ACS Publications
The process of disinfecting drinking water inadvertently leads to the formation of numerous disinfection byproducts (DBPs). Some of these are mutagenic, genotoxic, teratogenic, and …
Number of citations: 73 pubs.acs.org
JK Stille, P Cassidy, L Plummer - Journal of the American …, 1963 - ACS Publications
Results The monomers p-benzoquinone diazide (I) and 2, 6-dimethyl-^-benzoquinone diazide (II) were prepared in anhydrous (red) and tetrahydrated (yellow) forms which could not be …
Number of citations: 32 pubs.acs.org
A Fischer, GN Henderson - Tetrahedron Letters, 1983 - Elsevier
Low temperature addition of functionalized alkyllithium reagents to p-benzoquinones produces 4-alkyl-4-hydroxycyclohexa-2,5-dienones, and reaction of excess of the reagents with …
Number of citations: 29 www.sciencedirect.com
M Igarashi, Q Zhu, M Sasaki, R Kodama, K Oda… - Journal of Molecular …, 2016 - Elsevier
Five types of non-heme iron complexes, coordinated with imidazole, pyrazole, triazine and pyridine ligands, which had been previously synthesized, were used in the following studies. …
Number of citations: 9 www.sciencedirect.com
B Gao, L Liu, J Liu, F Yang - Applied Catalysis B: Environmental, 2013 - Elsevier
Fe doped ZnIn 2 S 4 catalyst was prepared and tested for photocatalytic degradation of 2,4,6-tribromophenol (2,4,6-TBP), it was more efficient in debromination and total organic carbon …
Number of citations: 121 www.sciencedirect.com

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